

Spectral Analysis of N-(3-Bromopropyl)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-Bromopropyl)phthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-(3-Bromopropyl)phthalimide** (CAS No: 5460-29-7), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its characterization and application in research and drug development.

Chemical Structure and Properties

- IUPAC Name: 2-(3-bromopropyl)isoindole-1,3-dione
- Molecular Formula: $C_{11}H_{10}BrNO_2$ [1][2][3][4]
- Molecular Weight: 268.11 g/mol [3]
- Appearance: White to light beige crystalline powder or crystals. [2]
- Melting Point: 72-74 °C [3]

Spectral Data

The following sections present the key spectral data for **N-(3-Bromopropyl)phthalimide**, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Chemical Shifts for **N-(3-Bromopropyl)phthalimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.862	m	2H	Aromatic (H-4, H-7)	DMSO- d_6
7.842	m	2H	Aromatic (H-5, H-6)	DMSO- d_6
3.712	t	2H	N-CH ₂ -	DMSO- d_6
3.569	t	2H	-CH ₂ -Br	DMSO- d_6
2.160	p	2H	-CH ₂ -CH ₂ -CH ₂ -	DMSO- d_6

Data sourced from ChemicalBook.[\[1\]](#)

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Chemical Shifts for **N-(3-Bromopropyl)phthalimide**

Chemical Shift (δ) ppm	Assignment	Solvent
168.18	Carbonyl (C=O)	CDCl ₃
134.04	Aromatic (C-4, C-7)	CDCl ₃
132.02	Aromatic (C-3a, C-7a)	CDCl ₃
123.29	Aromatic (C-5, C-6)	CDCl ₃
36.72	N-CH ₂ -	CDCl ₃
31.65	-CH ₂ -Br	CDCl ₃
29.83	-CH ₂ -CH ₂ -CH ₂ -	CDCl ₃

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While a detailed peak list is not readily available from the search results, the expected characteristic absorption bands for **N-(3-Bromopropyl)phthalimide** are listed below. The spectrum is typically acquired using a KBr pellet.^{[2][5]}

Table 3: Characteristic IR Absorption Bands for **N-(3-Bromopropyl)phthalimide**

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1770 and ~1715	Asymmetric and symmetric C=O stretching (imide)
~1600	Aromatic C=C stretch
~1400	C-N stretch
~720	C-Br stretch
~720	Ortho-disubstituted benzene C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **N-(3-Bromopropyl)phthalimide** shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Data for **N-(3-Bromopropyl)phthalimide**

m/z	Interpretation
267/269	[M] ⁺ and [M+2] ⁺ molecular ions (due to ⁷⁹ Br and ⁸¹ Br isotopes)
188	[M - Br] ⁺
160	Phthalimide fragment
76	Benzene fragment

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of **N-(3-Bromopropyl)phthalimide** (approximately 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[2] The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the ^{13}C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phase-corrected, and the baseline is corrected. The chemical shifts are referenced to the internal standard (TMS). For ^1H NMR spectra, the signals are integrated to determine the relative number of protons.

IR Spectroscopy

Objective: To identify the functional groups present in **N-(3-Bromopropyl)phthalimide**.

Methodology (KBr Pellet Method):

- **Sample Preparation:** A small amount of **N-(3-Bromopropyl)phthalimide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous.
- **Pellet Formation:** The ground mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Spectrum Acquisition:** A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder of an FTIR spectrometer.
- **Data Collection:** The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} . The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **N-(3-Bromopropyl)phthalimide**.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+).
- **Fragmentation:** The high energy of the molecular ions causes them to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.^[6]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the structure of **N-(3-Bromopropyl)phthalimide**.

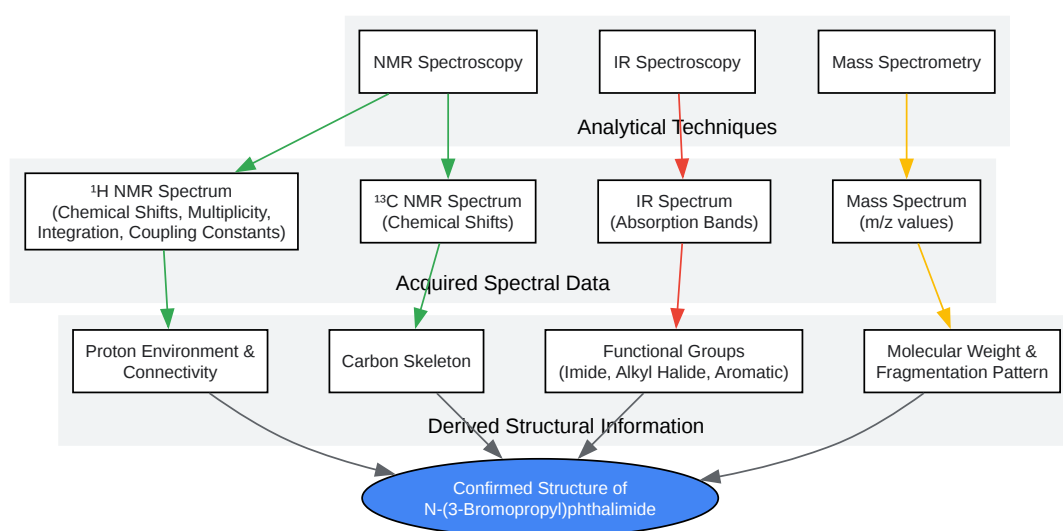


Figure 1: Spectral Data Interpretation Workflow for N-(3-Bromopropyl)phthalimide

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